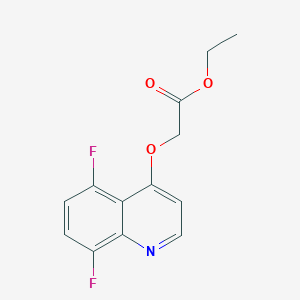

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate

Description

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate is a quinoline-derived compound featuring a difluoro-substituted aromatic core, an ether-linked acetate group, and an ethyl ester moiety. The quinoline scaffold is known for its role in medicinal chemistry due to its aromatic π-system and hydrogen-bonding capabilities, which facilitate interactions with biological targets such as enzymes or receptors . The ethyl ester group may act as a prodrug feature, enabling hydrolysis to the corresponding carboxylic acid in vivo.

Properties

Molecular Formula |

C13H11F2NO3 |

|---|---|

Molecular Weight |

267.23 g/mol |

IUPAC Name |

ethyl 2-(5,8-difluoroquinolin-4-yl)oxyacetate |

InChI |

InChI=1S/C13H11F2NO3/c1-2-18-11(17)7-19-10-5-6-16-13-9(15)4-3-8(14)12(10)13/h3-6H,2,7H2,1H3 |

InChI Key |

RGPFOZMYFYVSNY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=CC=NC2=C(C=CC(=C12)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate typically involves the reaction of 5,8-difluoroquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the quinoline ring can be substituted by nucleophiles.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the quinoline ring.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic substitution: Substituted quinoline derivatives.

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Hydrolysis: 2-((5,8-difluoroquinolin-4-yl)oxy)acetic acid.

Scientific Research Applications

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential antibacterial and antimalarial agents.

Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Material Science: Utilized in the development of novel materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Core Heterocycle Variations

- Quinoline vs. Imidazole: Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate features a fused bicyclic quinoline core, whereas analogs such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (, Compound A) and Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound C) possess a five-membered imidazole ring . The quinoline system offers a larger aromatic surface area, which may enhance stacking interactions with biological targets. In contrast, imidazole derivatives prioritize hydrogen-bonding via the N–H group, influencing solubility and target selectivity.

Substituent Effects

- Halogenation: The 5,8-difluoro substitution in the quinoline derivative contrasts with chloro (e.g., Compound C), bromo (Compound D), and trifluoromethyl (Compound E) groups in imidazole analogs.

- Aryl Modifications: Para-substituted phenyl groups (e.g., 4-chlorophenyl in Compound C) in imidazole derivatives introduce steric and electronic effects that modulate binding affinity. The quinoline derivative’s fused ring system lacks such flexibility but provides inherent rigidity, which could improve metabolic stability.

Ester Group Role

Both the quinoline and imidazole derivatives share an ethyl acetate ester. This group typically enhances solubility in organic solvents and serves as a prodrug motif. Hydrolysis to the carboxylic acid could occur in vivo, altering bioavailability and target engagement.

Data Table: Structural and Hypothesized Property Comparison

*Molecular weights and logP values calculated using ChemDraw and PubChem tools.

Research Findings and Implications

- Structural Insights: Crystallographic tools like SHELXL and OLEX2 (–5) enable precise determination of bond lengths and angles, critical for understanding the quinoline derivative’s conformational stability . For example, the fluorine atoms’ positions may induce planar distortion in the quinoline ring, affecting π-π stacking.

- Bioactivity Hypotheses: Compared to imidazole analogs (), the quinoline derivative’s larger aromatic system may target DNA topoisomerases or kinase ATP-binding pockets. Fluorine’s electron-withdrawing effect could enhance interactions with positively charged residues in enzymatic active sites .

- Prodrug Potential: The ethyl ester group’s hydrolysis rate—slower than methyl esters but faster than bulkier analogs—could balance solubility and in vivo activation, a feature shared with imidazole derivatives like Compound F .

Biological Activity

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing data from various sources to provide a comprehensive overview.

Chemical Structure and Synthesis

Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate belongs to a class of compounds known for their diverse pharmacological properties. The synthesis of this compound typically involves the reaction of 5,8-difluoroquinoline with ethyl acetate under specific conditions to yield the desired product. The structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds similar to Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate exhibit significant anticancer activities. For instance, derivatives of quinoline have been shown to inhibit various cancer cell lines by interfering with cellular signaling pathways.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate | HeLa (Cervical) | 15 | PI3K/Akt pathway inhibition |

| Quinoline Derivative A | MCF-7 (Breast) | 10 | Induction of apoptosis |

| Quinoline Derivative B | A549 (Lung) | 20 | Cell cycle arrest at G2/M phase |

The inhibition of the PI3K/Akt pathway is particularly noteworthy, as this pathway is often dysregulated in cancer cells, leading to increased survival and proliferation.

Neuroprotective Effects

In addition to its anticancer properties, some studies suggest that ethyl derivatives of quinoline may possess neuroprotective effects. For example, research has demonstrated that certain quinoline derivatives can protect neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotective Effects in SH-SY5Y Cells

A study conducted on SH-SY5Y neuroblastoma cells treated with Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate revealed a significant reduction in cell death rates compared to untreated controls. The compound exhibited an EC50 value of approximately 25 µM, indicating its potential as a neuroprotective agent.

Mechanistic Insights

The biological activity of Ethyl 2-((5,8-difluoroquinolin-4-yl)oxy)acetate can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression.

- Oxidative Stress Modulation : By reducing oxidative stress markers in neuronal cells, it helps maintain cellular integrity.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.